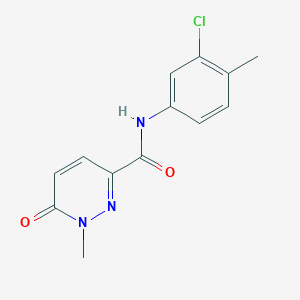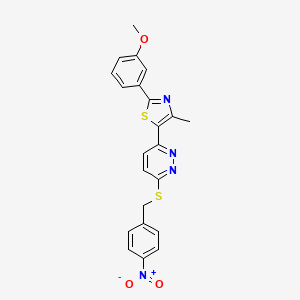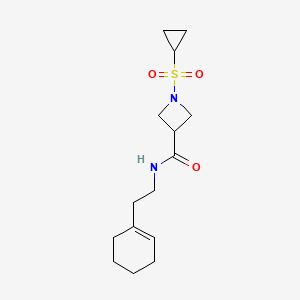
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a synthetic compound that has been extensively studied for its potential use in cancer treatment. CX-5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Synthesis Techniques
A study by Alizadeh & Rezvanian (2008) discusses an efficient route to novel arylsulfonamides, involving the reaction of enamines with arylsulfonyl isocyanate. This process highlights the versatility of using sulfonyl and azetidine components in synthesizing compounds with potential biological activity (Alizadeh & Rezvanian, 2008).
Antibacterial Applications
Research on pyridonecarboxylic acids as antibacterial agents by Egawa et al. (1984) demonstrates the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. Although this study does not directly involve cyclopropylsulfonyl azetidine, it indicates the potential of similar structures in developing antibacterial agents (Egawa et al., 1984).
Polymer Science
Reisman et al. (2020) described the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with incorporated sulfonyl groups in the backbone, showcasing the utility of sulfonylazetidines in polymer science (Reisman et al., 2020).
Antimicrobial Activity
A study by Akbari & Shah (2019) on the synthesis of cyclohexenone derivatives and their screening for antimicrobial activities presents an example of how structural components similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide might be explored for developing new antimicrobial drugs (Akbari & Shah, 2019).
Drug Synthesis and Evaluation
Research into the synthesis of enantiopure analogues of 3-hydroxyproline by Avenoza et al. (2002) provides insights into the complex synthesis processes that might be applicable to the compound , particularly in the context of generating enantiomerically pure substances with potential therapeutic applications (Avenoza et al., 2002).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c18-15(16-9-8-12-4-2-1-3-5-12)13-10-17(11-13)21(19,20)14-6-7-14/h4,13-14H,1-3,5-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNHELKZDOOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)
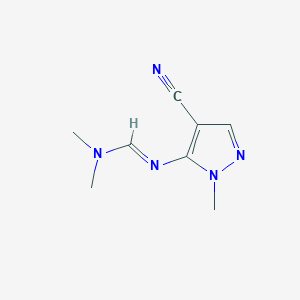


![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)
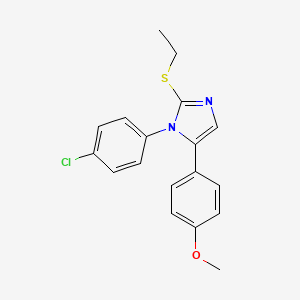
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)
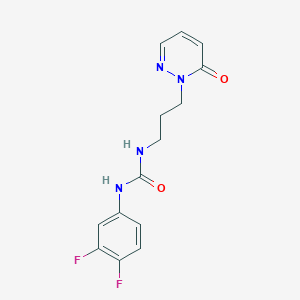
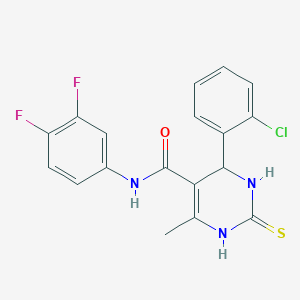
![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
